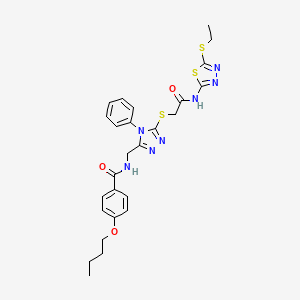
6'-O-beta-D-Apiofuranosylsweroside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-O-beta-D-Apiofuranosylsweroside is a type of compound known as an iridoid . It is a natural product that can be isolated from the herbs of Lonicera maackii . It has a molecular formula of C21H30O13 and a molecular weight of 490.5 g/mol .
Molecular Structure Analysis
The SMILES code for 6’-O-beta-D-Apiofuranosylsweroside isC=C[C@@H]1[C@@]2([H])C(C(OCC2)=O)=CO[C@H]1O[C@@H]3OC@@HO)O)CO[C@H]4C@@H(CO4)CO)O . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
6’-O-beta-D-Apiofuranosylsweroside is a powder . It has a predicted boiling point of 800.2±65.0 °C and a predicted density of 1.57±0.1 g/cm3 . Its pKa is predicted to be 12.76±0.70 .Aplicaciones Científicas De Investigación
Discovery and Structural Elucidation
6'-O-beta-D-Apiofuranosylsweroside, a secoiridoid glycoside, was identified alongside other compounds from the leaves of Lonicera angustifolia. The structural details were determined through spectroscopic and chemical evidence, highlighting its significance in the phytochemical analysis of plant extracts. This discovery contributes to the broader understanding of the chemical diversity and potential biological activities of compounds found in Lonicera angustifolia (Prasad et al., 2000).
Role in Plant Biochemistry and Potential Antioxidant Activity
In the realm of plant biochemistry and potential health benefits, compounds structurally similar to this compound have been isolated from various plants, such as Punica granatum (pomegranate), exhibiting antioxidant activity. This activity is crucial for the plant's defense mechanism against environmental stress and suggests potential health benefits for humans through the consumption of plant-based foods or extracts containing such compounds (Wang et al., 2004).
Contribution to Flavor and Aroma in Tea
The disaccharide glycoside, (3R,9R)-3-hydroxy-7,8-dihydro-beta-ionyl 6-O-beta-D-apiofuranosyl-beta-D-glucopyranoside, isolated from tea leaves of Camellia sinensis, serves as an aroma precursor, demonstrating the significant role of similar glycosidic compounds in contributing to the flavor and aroma profiles of teas. Such compounds undergo enzymatic hydrolysis during tea processing, releasing volatile compounds that define the tea's aromatic characteristics (Ma et al., 2001).
Implications in Plant Pigment Research
Research on Hylocereus species has led to the identification of minor betalains in the fruit's peel and flesh, including compounds with apiofuranosyl moieties. These findings are pivotal for understanding the chemical basis of pigmentation in plants and could have implications for nutritional studies, given the health benefits associated with betalain consumption (Wybraniec et al., 2007).
Potential Medicinal Applications
Flavonoid glycosides, including those with apiofuranosyl moieties, have been isolated from Ulmus macrocarpa and shown to inhibit osteoclast differentiation, suggesting a potential application in treating or ameliorating osteopenic diseases. This research underscores the importance of glycosides in medicinal chemistry, particularly in developing treatments for bone-related diseases (Wang et al., 2022).
Propiedades
IUPAC Name |
(3S,4R,4aS)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-ethenyl-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O13/c1-2-9-10-3-4-29-17(27)11(10)5-30-18(9)34-19-15(25)14(24)13(23)12(33-19)6-31-20-16(26)21(28,7-22)8-32-20/h2,5,9-10,12-16,18-20,22-26,28H,1,3-4,6-8H2/t9-,10+,12-,13-,14+,15-,16+,18+,19+,20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPXCTROEJQHKD-APAPHXOESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345734 |
Source


|
| Record name | 6'-O-beta-D-Apiofuranosylsweroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
266678-59-5 |
Source


|
| Record name | 6'-O-beta-D-Apiofuranosylsweroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)




![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2502695.png)
![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)
![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)
![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)

